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Literature review of acylurea compounds

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Compound of Interest

Compound Name: 1-(2-Ethylideneheptanoyl)urea

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An In-depth Technical Guide to Acylurea Compounds for Researchers, Scientists, and Drug Development Professionals

Introduction to Acylurea Compounds

Acylureas, also known as N-acylureas or ureides, are a significant class of organic compounds characterized by the acylation of a urea functional group.[1] Their core structure, containing a flexible scaffold with hydrogen bond donor and acceptor capabilities, makes them versatile building blocks in medicinal chemistry.[2] This structural adaptability allows for the synthesis of a wide range of derivatives with diverse pharmacological profiles. Acylurea compounds have garnered substantial attention in drug discovery and development, leading to their emergence as insecticides, anticonvulsants, sedatives, and promising therapeutic agents for various diseases, including cancer and viral infections.[1][3][4] This guide provides a comprehensive review of the synthesis, chemical properties, biological activities, and experimental protocols associated with acylurea compounds.

Synthesis of Acylurea Compounds

The synthesis of acylureas can be achieved through several routes, each offering distinct advantages in terms of yield, reaction conditions, and substrate scope.

Common Synthetic Methodologies

• From Acyl Isocyanates and Amines: A routine method involves the reaction of N-acylisocyanates with amines. This approach is straightforward but may be limited by the availability and reactivity of the starting acyl isocyanates.[5]



- From Isocyanates and Amides: The reaction of isocyanates with amides can produce acylureas, though it often requires harsh reaction conditions.[5]
- Carbodiimide-Mediated Coupling: A widely used method involves the coupling of carboxylic
 acids with carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC).[6][7] This reaction
 typically proceeds through an O-acylisourea intermediate that rearranges to the more stable
 N-acylurea.[7][8]
- Via N-(phenoxycarbonyl)benzamide Intermediate: A convenient and cost-effective two-step synthesis has been developed, which involves generating an N(phenoxycarbonyl)benzamide intermediate from benzoyl isocyanate and phenol. This intermediate is then coupled with various amines to yield the target acylureas in good yields (64–94%). This method is amenable to both weakly and strongly nucleophilic amines under mild conditions.[2]
- Silver-Catalyzed Coupling: A modern approach reports the synthesis of N-acylureas through a silver-catalyzed one-pot reaction involving dioxazolones, isocyanides, and water, affording moderate to good yields.[9]

Experimental Protocols

Protocol 2.2.1: Synthesis of N-Acylureas via Carbodiimide Coupling[6]

- Preparation: Dissolve the desired carboxylic acid (1 mmol) in water (H₂O) to create a solution.
- Reaction Initiation: To the magnetically stirred solution of the carboxylic acid, add 1 mmol of N,N'-dialkylcarbodiimide.
- Reaction Conditions: Allow the reaction to proceed at room temperature for approximately one hour. The reaction is typically clean, with no significant side products observed.
- Work-up and Purification: The resulting N-acylurea derivative can be isolated and purified using standard techniques such as filtration and preparative layer chromatography (PLC).
- Characterization: Confirm the structure of the purified product using spectroscopic methods, including Infrared (IR) spectroscopy, ¹H and ¹³C Nuclear Magnetic Resonance (NMR)



spectroscopy, and mass spectrometry (MS).

Protocol 2.2.2: Two-Step Synthesis of Arylated Acylureas[2]

Step 1: Generation of N-(phenoxycarbonyl)benzamide Intermediate

- Reactant Preparation: Combine benzoyl isocyanate and phenol in an appropriate solvent.
- Reaction: Allow the reaction to proceed, modifying the convenient Stokes' method, to form the N-(phenoxycarbonyl)benzamide intermediate.

Step 2: Coupling with Amines

- Reactant Mixture: The N-(phenoxycarbonyl)benzamide intermediate is directly coupled with a selected amine (or amide/thioamide).
- Reaction Conditions: The mixture is refluxed, allowing a simple nucleophilic displacement to occur. This method is effective for a range of weakly to strongly nucleophilic amines.
- Purification: The final acylurea products are purified via filtration and/or flash chromatography (e.g., CombiFlash).
- Characterization: The structures of all synthesized compounds are confirmed by spectroscopic methods, including ¹H and ¹³C-NMR and high-resolution mass spectrometry (HRMS).

Chemical and Pharmacokinetic Properties

The acylurea scaffold provides a unique combination of structural features that are advantageous for drug design.

Structural Features

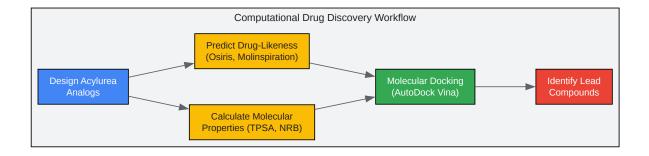
The acylurea moiety possesses both hydrogen-bond donor and acceptor sites, which can facilitate strong interactions with biological targets.[2] The presence of rotatable bonds grants the molecules conformational flexibility, allowing them to adapt efficiently to the binding pockets of receptors.[2]



Drug-Likeness and Computational Profiling

Computational tools are frequently used in the early stages of drug design to predict the pharmacokinetic properties and drug-likeness of novel acylurea compounds.

- Molecular Properties: Parameters such as the number of rotatable bonds (NRBs) and the
 topological polar surface area (TPSA) are calculated. Generally, compounds with ≤10
 rotatable bonds and a TPSA of ≤140 Å are more likely to have good bioavailability.[2]
- Drug-Likeness Scores: Online tools like Molinspiration and Osiris Property Explorer are used to calculate drug-likeness scores, which indicate if the designed molecules share structural features with known commercial drugs. Positive scores are generally favorable.[2]
- Molecular Docking: To predict binding affinity and orientation, acylurea candidates are often docked into the crystal structures of their target proteins (e.g., σ1R crystal structure 5HK1) using software like PyRx and AutoDock Vina.[2]



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Caption: A typical computational workflow for the design and screening of acylurea compounds.

Biological Activities and Therapeutic Applications

Acylurea derivatives exhibit a broad spectrum of biological activities, making them valuable in various therapeutic areas and other industries.

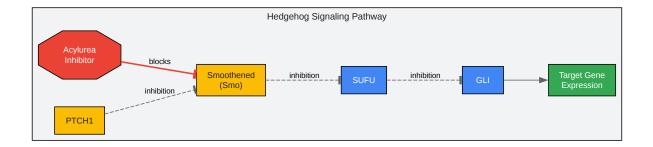


Anticancer Activity

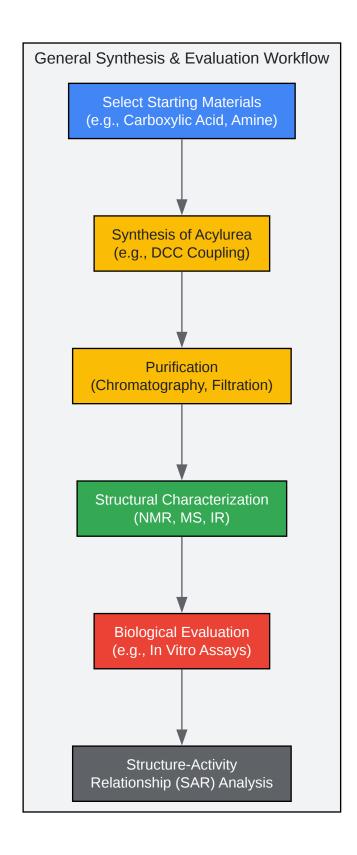
Acylureas have emerged as promising anticancer agents by targeting key signaling pathways involved in tumor progression.[3][10]

- Hedgehog (Hh) Pathway Inhibition: Acylthioureas, acylureas, and acylguanidines have been developed as potent antagonists of the Smoothened (Smo) receptor, a key transducer in the Hedgehog signaling pathway. Several compounds show IC₅₀ values in the nanomolar range, comparable to clinical candidates like GDC-0449 (Vismodegib).[11][12]
- Kinase Inhibition: Acylurea-containing molecules have been identified as inhibitors of various protein kinases. This includes Met kinase and Cyclin-Dependent Kinase 2 (CDK2), which are important targets in cancer therapy.[13]
- Targeting Other Cancer Pathways: Acylureas have shown the ability to selectively inhibit targets like EGFR, ALK, HER2, and the Wnt/β-catenin signaling pathway, thereby impeding tumor proliferation and metastasis.[3]









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